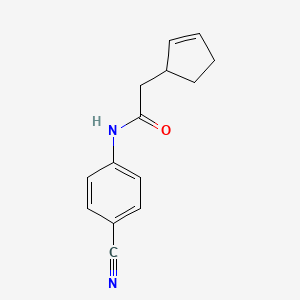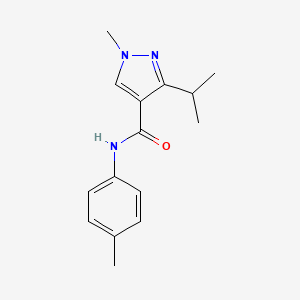
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide, also known as FLT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLT belongs to the class of thiochromene derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The exact mechanism of action of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is not fully understood, but it is believed to work by modulating various signaling pathways in cells. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the advantages of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one of the limitations of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide. One area of research is the development of more potent derivatives of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide that can be used for cancer therapy. Another area of research is the investigation of the potential neuroprotective effects of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide in animal models of neurodegenerative diseases. Finally, the safety and efficacy of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide in human clinical trials need to be further investigated to determine its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide involves the condensation reaction between 6-fluoro-3,4-dihydro-2H-thiochromen-4-amine and 2-methylpropanoyl chloride in the presence of a base. The reaction yields N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inducing apoptosis, or programmed cell death, in cancer cells. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
In addition to its anti-cancer activity, N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been found to exhibit anti-inflammatory and neuroprotective effects. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. It works by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been found to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS/c1-8(2)13(16)15-11-5-6-17-12-4-3-9(14)7-10(11)12/h3-4,7-8,11H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQORCLKNJCZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCSC2=C1C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)


![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)
![1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)



![N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7514283.png)